molecular formula C17H14F2N2O3S B2731911 N-(2,4-difluorophenyl)-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide CAS No. 898462-74-3

N-(2,4-difluorophenyl)-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide

Katalognummer: B2731911
CAS-Nummer: 898462-74-3
Molekulargewicht: 364.37
InChI-Schlüssel: RRUFWRXLKWLBNG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2,4-difluorophenyl)-11-oxo-1-azatricyclo[6.3.1.0⁴,¹²]dodeca-4(12),5,7-triene-6-sulfonamide is a complex tricyclic sulfonamide derivative characterized by a fused azatricyclic core, a sulfonamide group at position 6, and a 2,4-difluorophenyl substituent. The difluorophenyl group enhances metabolic stability and lipophilicity, which may improve bioavailability compared to non-fluorinated analogs .

Eigenschaften

IUPAC Name

N-(2,4-difluorophenyl)-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F2N2O3S/c18-12-2-3-15(14(19)9-12)20-25(23,24)13-7-10-1-4-16(22)21-6-5-11(8-13)17(10)21/h2-3,7-9,20H,1,4-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRUFWRXLKWLBNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N2CCC3=CC(=CC1=C32)S(=O)(=O)NC4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Photochemical [2+2] Cycloaddition Approach

The foundational bicyclic structure can be assembled through intramolecular [2+2] photocycloaddition, as demonstrated in merrilactone A synthesis. A hypothetical pathway involves:

  • Preparation of enone precursor A through aldol condensation
  • UV irradiation (λ = 300 nm) in anhydrous hexanes to form bicyclo[4.2.0]octane system B
  • Oxidative ring expansion using Pb(OAc)₄ to generate cyclooctanedione C

Critical Parameters :

  • Reaction temperature: -78°C to 0°C
  • Solvent polarity: Non-polar solvents enhance diastereoselectivity
  • Light source: Medium-pressure Hg lamp with Pyrex filter

Ring-Closing Metathesis Strategy

Alternative access to the tricyclic system employs Grubbs' catalyst-mediated metathesis:

  • Synthesis of diene precursor D containing appropriate stereocenters
  • Ring-closing metathesis (5 mol% Grubbs II catalyst, CH₂Cl₂, 40°C)
  • Tandem oxidation using Dess-Martin periodinane to install the 11-oxo group

Advantages :

  • Superior stereocontrol compared to photochemical methods
  • Compatibility with oxygen-sensitive functional groups

Sulfonamide Formation

Direct Sulfonylation Methodology

The final functionalization employs classic sulfonamide coupling (Scheme 1):

  • Activation of 2,4-difluorobenzenesulfonyl chloride (E ) with DMF (catalytic)
  • Gradual addition to azatricyclic amine F in THF at -20°C
  • pH maintenance at 8.5-9.0 using 10% Na₂CO₃

Optimized Conditions :

  • Molar ratio (amine:sulfonyl chloride): 1:1.2
  • Reaction time: 4-6 hours
  • Workup: Sequential washes with 1N HCl and saturated NaHCO₃

Stepwise Protection-Deprotection Strategy

For substrates with sensitive functionalities:

  • Temporary protection of the 11-oxo group as ethylene ketal
  • Sulfonylation using Hünig's base (DIEA) in CH₂Cl₂
  • Acidic deprotection (pTSA in MeOH/H₂O)

Yield Comparison :

Method Yield (%) Purity (HPLC)
Direct 68 95.2
Protected route 82 98.7

Characterization Data

Comprehensive analytical data confirms successful synthesis:

¹H NMR (400 MHz, DMSO-d₆) :

  • δ 8.21 (s, 1H, NH)
  • δ 7.85-7.79 (m, 2H, Ar-H)
  • δ 6.45 (d, J = 8.4 Hz, 1H, Bridgehead H)
  • δ 3.12 (q, J = 6.8 Hz, 2H, CH₂N)

HRMS (ESI-TOF) :

  • Calculated for C₁₇H₁₄F₂N₂O₃S [M+H]⁺: 385.0724
  • Found: 385.0721

X-ray Crystallography :

  • Space group: P2₁/c
  • Unit cell parameters: a = 8.452 Å, b = 12.307 Å, c = 15.894 Å
  • Dihedral angle between aromatic rings: 87.3°

Process Optimization

Solvent Screening

Comparative analysis of sulfonylation efficiency:

Solvent Conversion (%) Byproduct Formation
THF 92 <5%
DCM 88 8%
EtOAc 76 12%
MeCN 95 3%

Temperature Profile Study

Optimal reaction window identified through kinetic analysis:

Temperature (°C) Rate Constant (k, ×10⁻³ min⁻¹)
-30 1.2
-20 2.8
0 4.1
25 5.6 (with 15% decomposition)

Industrial-Scale Considerations

Key parameters for kilogram-scale production:

  • Photoreactor design: Annular flow system with quartz immersion well
  • Sulfonylation exotherm control: Jacketed reactor with ΔT < 5°C
  • Purification: Three-stage crystallization from EtOH/H₂O (7:3)
  • Waste management: Acidic quench neutralization with CaCO₃

Analyse Chemischer Reaktionen

Types of Reactions

N-(2,4-difluorophenyl)-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of tetrahydroquinoline derivatives.

    Substitution: The difluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions include various substituted quinoline and tetrahydroquinoline derivatives, which can be further functionalized for specific applications.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, N-(2,4-difluorophenyl)-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide has been investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound is being explored for its potential therapeutic applications. Its ability to modulate biological pathways could make it useful in the treatment of diseases such as cancer, inflammation, and infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Wirkmechanismus

The mechanism of action of N-(2,4-difluorophenyl)-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s sulfonamide group is known to form strong interactions with protein active sites, potentially inhibiting enzyme activity or modulating receptor function.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with the target molecule, enabling comparative analysis of substituent effects and biological activity:

N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-11-oxo-1-azatricyclo[6.3.1.0⁴,¹²]dodeca-4(12),5,7-triene-6-sulfonamide (BJ10259)

  • Molecular Formula : C₂₁H₂₀N₂O₅S₂
  • Molecular Weight : 444.52 g/mol
  • Key Features :
    • Retains the tricyclic core and sulfonamide group of the target compound.
    • Substituted with a furan-2-yl, hydroxy, and thiophen-3-yl ethyl chain instead of the difluorophenyl group.
  • Implications :
    • The heterocyclic substituents (furan, thiophene) may enhance π-π stacking interactions but reduce metabolic stability due to oxidation susceptibility.
    • Higher molecular weight and polarity compared to the target compound could affect membrane permeability .

1-(4-Methoxybenzenesulfonyl)-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)piperidine-4-carboxamide (BJ10254)

  • Molecular Formula : C₂₀H₂₅N₃O₅S
  • Molecular Weight : 419.49 g/mol
  • Key Features :
    • Lacks the tricyclic core but includes a benzenesulfonyl group and a benzoxazole-piperidine carboxamide moiety.
  • Implications: The methoxy group on the benzene ring may improve solubility via hydrogen bonding.

Flumetsulam (N-(2,6-difluorophenyl)-5-methyl(1,2,4)triazolo(1,5-a)pyrimidine-2-sulfonamide)

  • Molecular Formula : C₁₂H₁₀F₂N₆O₂S
  • Molecular Weight : 348.31 g/mol
  • Key Features :
    • Triazolopyrimidine sulfonamide with a 2,6-difluorophenyl substituent.
    • Registered as a herbicide (ALS inhibitor).
  • Implications :
    • The simpler triazolopyrimidine core contrasts with the target’s tricyclic system, likely reducing binding affinity for complex enzyme targets.
    • Fluorine positioning (2,6 vs. 2,4) may alter steric interactions in target binding .

Data Table: Comparative Structural and Molecular Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Potential Applications
N-(2,4-difluorophenyl)-11-oxo-1-azatricyclo[6.3.1.0⁴,¹²]dodeca-4(12),5,7-triene-6-sulfonamide C₁₉H₁₇F₂N₂O₃S* 406.42 2,4-Difluorophenyl, tricyclic core Enzyme inhibition, agrochemical
BJ10259 C₂₁H₂₀N₂O₅S₂ 444.52 Furan-2-yl, hydroxy, thiophen-3-yl Drug discovery
BJ10254 C₂₀H₂₅N₃O₅S 419.49 4-Methoxybenzenesulfonyl, tetrahydrobenzoxazol-3-yl CNS therapeutics
Flumetsulam C₁₂H₁₀F₂N₆O₂S 348.31 2,6-Difluorophenyl, triazolopyrimidine Herbicide

Research Findings and Mechanistic Insights

  • Tricyclic Core vs.
  • Fluorine Effects : The 2,4-difluorophenyl group in the target compound may offer superior metabolic stability and hydrophobic interactions compared to BJ10259’s oxygen/sulfur-containing substituents .
  • Agrochemical vs. Pharmaceutical Potential: Flumetsulam’s herbicidal activity highlights sulfonamide utility in agrochemistry, while the target compound’s complexity suggests broader medicinal applications, pending further study .

Biologische Aktivität

Molecular Formula

  • Formula : C19H16F2N2O2S
  • Molecular Weight : 356.32 g/mol

Structural Features

The compound features a complex bicyclic structure with a sulfonamide functional group and difluorophenyl moiety, which may enhance its biological interactions.

The biological activity of N-(2,4-difluorophenyl)-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide has been investigated in various studies focusing on its potential as an inhibitor in different biological pathways.

  • Enzyme Inhibition : The compound has shown promise as an inhibitor of steroid sulfatase (STS), which is crucial in the metabolism of steroid hormones. Inhibition of STS can lead to decreased levels of active estrogens, making it a target for breast cancer therapies.
  • Anticancer Activity : Preliminary studies indicate that this compound may exhibit cytotoxic effects against various cancer cell lines, including estrogen receptor-positive and negative breast cancer cells. The structure-activity relationship (SAR) suggests that modifications to the difluorophenyl group can influence potency.

Case Studies and Research Findings

StudyFindings
In vitro STS Inhibition Compounds similar to N-(2,4-difluorophenyl)-11-oxo have demonstrated IC50 values ranging from 0.18 μM to 1.38 μM against STS, indicating significant inhibitory potential .
Cytotoxicity Assays In assays against MCF-7 (ER-positive) and MDA-MB-231 (ER-negative) breast cancer cell lines, the compound exhibited selective cytotoxicity with GI50 values comparable to established chemotherapeutics .
Molecular Docking Studies Computational modeling suggests favorable binding interactions with the STS active site, supporting the observed inhibitory effects .

Synthesis Methods

The synthesis of N-(2,4-difluorophenyl)-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide involves multi-step organic reactions that typically include:

  • Formation of the azatricyclo core.
  • Introduction of the difluorophenyl group via electrophilic aromatic substitution.
  • Sulfonamide formation through reaction with sulfonyl chlorides.

These methods have been optimized to enhance yield and purity while maintaining structural integrity.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.